molecular formula C6H4BrIN2O2 B11830941 2-Bromo-5-iodo-3-methyl-6-nitropyridine

2-Bromo-5-iodo-3-methyl-6-nitropyridine

Cat. No.: B11830941
M. Wt: 342.92 g/mol
InChI Key: YJTGXVLASIQYRZ-UHFFFAOYSA-N
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Description

Significance of Halogenated Nitropyridine Architectures in Contemporary Chemical Research

Halogenated nitropyridines are of significant interest in modern chemical research due to the versatile reactivity imparted by the combination of a nitro group and halogen substituents on the pyridine (B92270) core. The electron-withdrawing nature of the nitro group, coupled with the presence of halogens, makes the pyridine ring susceptible to nucleophilic aromatic substitution reactions. This reactivity is a powerful tool for the synthesis of more complex molecules, as the halogen atoms can be readily displaced by a variety of nucleophiles.

These architectures serve as crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials with novel electronic properties. The specific regiochemistry of the substituents plays a critical role in determining the reactivity and ultimate utility of these compounds. For instance, the presence of a nitro group can activate adjacent or para-positioned halogens towards substitution, allowing for selective functionalization of the pyridine ring.

Overview of Pyridine Heterocyclic Chemistry Relevant to Poly-substituted Systems

Pyridine is an aromatic heterocycle that is isoelectronic with benzene (B151609). However, the presence of the nitrogen atom renders the ring electron-deficient, which significantly alters its chemical behavior. This electron deficiency makes electrophilic aromatic substitution reactions more difficult compared to benzene and directs incoming electrophiles primarily to the 3- and 5-positions. Conversely, the pyridine ring is more susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions.

Historical Context of Complex Halogenated Nitropyridine Synthesis

The synthesis of complex halogenated nitropyridines has evolved significantly over the years. Early methods often relied on direct nitration and halogenation of pyridine, which could lead to mixtures of isomers and were often limited by harsh reaction conditions. The development of more sophisticated synthetic methodologies has allowed for greater control over the regioselectivity of these transformations.

A common strategy for the synthesis of such compounds involves a multi-step approach, starting from a pre-functionalized pyridine derivative. For instance, a synthetic route to a structurally similar compound, 3-bromo-2-iodo-4-methyl-5-nitropyridine, has been documented. This synthesis begins with the bromination of 4-Methyl-5-nitropyridin-2-ol to yield 3-bromo-4-methyl-5-nitropyridin-2-ol. This intermediate is then converted to 3-bromo-2-chloro-4-methyl-5-nitropyridine (B1439089) using phosphorus oxychloride. Finally, a halogen exchange reaction with sodium iodide is employed to replace the chlorine atom with iodine, affording the desired 3-bromo-2-iodo-4-methyl-5-nitropyridine. rsc.org This type of sequential functionalization highlights the strategic approach required to assemble these complex heterocyclic systems.

Table 1: Illustrative Synthetic Pathway for a Complex Halogenated Nitropyridine

StepStarting MaterialReagentsProduct
14-Methyl-5-nitropyridin-2-olBromine, Acetic Acid3-bromo-4-methyl-5-nitropyridin-2-ol
23-bromo-4-methyl-5-nitropyridin-2-olPhosphorus oxychloride, Acetonitrile3-bromo-2-chloro-4-methyl-5-nitropyridine
33-bromo-2-chloro-4-methyl-5-nitropyridineSodium iodide, Trimethylsilyl chloride, Propionitrile3-bromo-2-iodo-4-methyl-5-nitropyridine

This table is based on the synthesis of a structurally related compound and serves to illustrate the general synthetic strategies employed for this class of molecules. rsc.org

Rationale for Focused Academic Inquiry on 2-Bromo-5-iodo-3-methyl-6-nitropyridine

The focused academic inquiry into this compound stems from its potential as a versatile intermediate in organic synthesis. The unique arrangement of its functional groups—a bromo, iodo, methyl, and nitro group on the pyridine core—offers multiple reaction sites for further chemical modification. The differential reactivity of the two halogen atoms (bromine and iodine) could allow for selective, stepwise functionalization, providing a pathway to a wide array of novel polysubstituted pyridine derivatives.

Researchers are often interested in such compounds for their potential to serve as scaffolds in the development of new bioactive molecules. The pyridine core is a common feature in many pharmaceuticals, and the ability to precisely functionalize this ring system is of paramount importance in medicinal chemistry. The specific substitution pattern of this compound makes it a valuable tool for exploring structure-activity relationships in the design of new therapeutic agents. Furthermore, the study of its reactivity contributes to a deeper understanding of the fundamental principles of heterocyclic chemistry.

Chemical Compound Information

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H4BrIN2O2

Molecular Weight

342.92 g/mol

IUPAC Name

2-bromo-5-iodo-3-methyl-6-nitropyridine

InChI

InChI=1S/C6H4BrIN2O2/c1-3-2-4(8)6(10(11)12)9-5(3)7/h2H,1H3

InChI Key

YJTGXVLASIQYRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1Br)[N+](=O)[O-])I

Origin of Product

United States

Synthetic Methodologies for 2 Bromo 5 Iodo 3 Methyl 6 Nitropyridine and Its Analogues

Strategic Approaches to Multi-substituted Pyridine (B92270) Ring Construction

The assembly of a polysubstituted pyridine ring, such as that in 2-bromo-5-iodo-3-methyl-6-nitropyridine, can be approached through various strategic disconnections. These strategies often involve either the stepwise introduction of substituents onto a pre-existing pyridine ring or the construction of the ring from acyclic precursors, which already bear the desired functionalities.

Stepwise Halogenation Protocols

The introduction of halogen atoms onto a pyridine ring is a fundamental transformation in the synthesis of halogenated pyridines. The regioselectivity of these reactions is governed by the electronic nature of the pyridine ring and any pre-existing substituents. For a pyridine ring bearing an electron-donating group, such as a methyl group, and an electron-withdrawing group, like a nitro group, the positions for electrophilic halogenation are directed by a combination of these electronic effects.

For instance, the synthesis of the isomeric compound, 3-bromo-2-iodo-4-methyl-5-nitropyridine, begins with the bromination of 4-methyl-5-nitropyridin-2-ol. This initial bromination step proceeds to furnish 3-bromo-4-methyl-5-nitropyridin-2-ol rsc.org. This demonstrates a common strategy where the inherent reactivity of the pyridine nucleus, modulated by existing substituents, is exploited to install halogens in a stepwise manner. Subsequent conversion of the hydroxyl group to a chlorine, followed by a Finkelstein-type reaction with sodium iodide, allows for the introduction of iodine rsc.org.

A general protocol for the halogenation of pyridines can also be achieved via Zincke imine intermediates, which allows for highly regioselective halogenation under mild conditions chemrxiv.orgchemrxiv.org. This method involves a ring-opening, halogenation, and ring-closing sequence, providing access to 3-halopyridines that can be challenging to obtain through direct electrophilic substitution chemrxiv.orgchemrxiv.org.

Regioselective Nitration Strategies

The nitration of pyridine rings is a classic example of electrophilic aromatic substitution on a heteroaromatic system. The pyridine ring itself is electron-deficient and thus requires forcing conditions for nitration, which typically occurs at the 3-position. However, the presence of activating or deactivating groups on the ring can significantly influence the regiochemical outcome of the reaction.

For example, the nitration of 2,6-dichloropyridine with a mixture of concentrated sulfuric acid and nitric acid yields 2,6-dichloro-3-nitropyridine google.com. This indicates that even with two deactivating chloro substituents, nitration can proceed at the 3-position. In the context of synthesizing this compound, nitration of a dihalogenated 3-methylpyridine precursor, such as 2-bromo-5-iodo-3-methylpyridine, would be a potential route. The directing effects of the two halogens and the methyl group would need to be carefully considered to predict the site of nitration.

Modern nitration methods, such as the use of dinitrogen pentoxide in an organic solvent followed by treatment with a bisulfite solution, have been developed for the efficient synthesis of 3-nitropyridines ntnu.no. This method has been shown to be effective for a range of substituted pyridines ntnu.noresearchgate.net.

Directed Ortho Metalation (DoM) and Related Methodologies

Directed Ortho Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. This method relies on the use of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the position ortho to the DMG. The resulting organometallic intermediate can then be trapped with an electrophile to introduce a wide variety of substituents.

While direct application of DoM to install all the substituents of this compound in a single pot is challenging, this methodology is invaluable for the synthesis of highly substituted pyridine precursors. For instance, a halogen atom can act as a DMG, facilitating lithiation at an adjacent position. Subsequent reaction with an electrophilic iodine source could then be used to install the iodo group. The choice of base and reaction conditions is crucial to avoid competing side reactions, such as addition to the pyridine ring.

Ring-Forming Cyclization Reactions for Substituted Pyridine Core Assembly

An alternative to the functionalization of a pre-formed pyridine ring is the construction of the ring from acyclic precursors. These cyclization reactions, often involving condensations, offer a high degree of control over the substitution pattern of the final pyridine product.

One common approach is the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonia source. While the classical Hantzsch synthesis leads to 1,4-dihydropyridines that require subsequent oxidation, modern variations allow for the direct formation of pyridines.

More recently, three-component ring transformations have been developed for the synthesis of nitro-substituted pyridines. For example, the reaction of 1-methyl-3,5-dinitro-2-pyridone with a ketone and ammonia can afford nitropyridines that are not easily accessible by other methods nih.gov. This approach highlights the utility of "scrap and build" strategies in heterocyclic synthesis, where a pre-existing ring is transformed into a new one with the desired substitution pattern nih.gov.

Synthesis of this compound via Precursor Modification

A plausible synthetic route to this compound would involve the stepwise modification of a suitable pyridine precursor. A logical starting material would be 3-methylpyridine, which is commercially available. The key challenge lies in the regioselective introduction of the four different substituents.

Introduction of Bromine and Iodine via Halogenation Reactions

Based on analogous syntheses of polysubstituted pyridines, a potential synthetic sequence could commence with the nitration of 3-methylpyridine. Nitration of 3-methylpyridine would be expected to yield a mixture of isomers, with 3-methyl-2-nitropyridine and 3-methyl-4-nitropyridine being likely products. For the synthesis of the target compound, a precursor with a nitro group at the 6-position is required.

A more controlled approach might involve starting with a precursor where the desired substitution pattern is more readily achieved. For example, starting with 2-amino-3-methylpyridine, one could perform a Sandmeyer reaction to introduce a bromine at the 2-position, followed by iodination and nitration.

A documented synthesis of the related compound 2-bromo-3-nitro-5-methylpyridine starts from 2-hydroxy-3-nitro-5-methylpyridine, which is treated with phosphorus oxybromide (POBr₃) in DMF to afford the target compound in 86% yield chemicalbook.com. This highlights a common strategy of introducing a bromine atom by converting a hydroxyl group.

The introduction of iodine can be achieved through various methods, including electrophilic iodination with reagents such as N-iodosuccinimide (NIS) or iodine monochloride (ICl). The regioselectivity of this step would be highly dependent on the other substituents present on the pyridine ring. In the synthesis of 3-bromo-2-iodo-4-methyl-5-nitropyridine, an iodine atom is introduced by treating the corresponding 2-chloro derivative with sodium iodide rsc.org. This Finkelstein-type reaction is a reliable method for introducing iodine.

A hypothetical synthetic sequence for this compound could therefore involve the following steps:

Nitration of 3-methylpyridine to obtain 3-methyl-6-nitropyridine. This step's feasibility and regioselectivity would need to be established.

Bromination of 3-methyl-6-nitropyridine. The bromine would be expected to add to the 2-position, directed by the methyl group and activated by the nitro group.

Iodination of 2-bromo-3-methyl-6-nitropyridine. The iodine would need to be introduced at the 5-position. The electronic directing effects of the existing substituents would play a crucial role here.

Alternatively, a route starting with a dihalogenated precursor could be envisioned:

Synthesis of 2-bromo-5-iodo-3-methylpyridine scbt.com.

Nitration of 2-bromo-5-iodo-3-methylpyridine. The position of nitration would be determined by the combined directing effects of the bromine, iodine, and methyl substituents.

The following table summarizes the key transformations and reagents that could be employed in the synthesis of this compound, based on the synthesis of analogous compounds.

Transformation Starting Material Reagents and Conditions Product Reference for Analogy
Bromination4-Methyl-5-nitropyridin-2-olBr₂ in Acetic Acid3-bromo-4-methyl-5-nitropyridin-2-ol rsc.org
Chlorination3-bromo-4-methyl-5-nitropyridin-2-olPOCl₃ in Acetonitrile3-bromo-2-chloro-4-methyl-5-nitropyridine (B1439089) rsc.org
Iodination3-bromo-2-chloro-4-methyl-5-nitropyridineNaI, TMSCl in Propionitrile3-bromo-2-iodo-4-methyl-5-nitropyridine rsc.org
Nitration2,6-DichloropyridineConc. H₂SO₄, Conc. HNO₃2,6-dichloro-3-nitropyridine google.com
Bromination2-hydroxy-3-nitro-5-methylpyridinePOBr₃ in DMF2-bromo-3-nitro-5-methylpyridine chemicalbook.com

Due to the lack of a directly reported synthesis for this compound, the development of a robust synthetic route would require careful experimental optimization of the reaction conditions for each step to control the regioselectivity and maximize the yield.

Functional Group Interconversions for Methyl Group Installation

The introduction of a methyl group onto a pyridine ring is a critical step in the synthesis of the target compound and its analogues. This can be achieved either by starting with a pre-methylated precursor or by installing the methyl group onto the pyridine core through various functional group interconversions.

Two primary strategies exist for the C-methylation of pyridines: the conversion of an existing functional group into a methyl group, or the direct addition of a methyl moiety. semanticscholar.org

Direct Methylation Approaches: Pyridines are electron-deficient heterocycles, which makes them susceptible to reaction with methyl nucleophiles like organolithium (MeLi) or Grignard (MeMgBr) reagents. semanticscholar.org However, these reactions often require cryogenic temperatures and can suffer from a lack of regioselectivity, sometimes leading to product mixtures. semanticscholar.org

A greener approach involves the use of methyl electrophiles (e.g., methyl iodide, methyl triflate) in conjunction with a metalated pyridine, or the in-situ formation of methyl radicals which can then react with a protonated pyridine. semanticscholar.org Radical methylation using methanol as a green source of methyl radicals represents a more sustainable option that can proceed at room temperature. semanticscholar.org A laboratory procedure for the highly selective mono-α-methylation of simple pyridines uses a Raney nickel catalyst with a high-boiling alcohol like 1-decanol, which is thought to generate the methylating agent in situ. researchgate.net

In many synthetic routes for complex pyridines, the methyl group is incorporated early in the synthesis. For example, the synthesis of a related compound, 3-bromo-2-iodo-4-methyl-5-nitropyridine, begins with 4-methyl-5-nitropyridin-2-ol, indicating the methyl group is present on the starting scaffold before subsequent halogenation and functionalization steps.

Optimization of Reaction Conditions and Yields

The synthesis of highly substituted halogenated nitropyridines requires careful optimization of reaction conditions to achieve desired regioselectivity and high yields. The electron-deficient nature of the pyridine ring makes electrophilic aromatic substitution (EAS) reactions, such as halogenation and nitration, challenging. These reactions often necessitate harsh conditions, including high temperatures and the use of strong Brønsted or Lewis acids, which can lead to regioisomeric mixtures. nih.govchemrxiv.org

Halogenation: The direct halogenation of pyridines is often a difficult process. For instance, bromination may require pyridine to act as a catalyst, although its role is complex and can be influenced by the formation of pyridinium halides during the reaction. cdnsciencepub.com Kinetic studies on the bromination of mesitylene in acetic acid and chloroform show that pyridinium salts can increase the reaction rate, suggesting a salt effect that increases the polarity of the medium. researchgate.net

Modern methods have been developed to achieve better selectivity. One strategy involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates. nih.govchemrxiv.org This approach allows for highly regioselective halogenation under mild conditions. nih.gov The optimization of this process involves selecting the appropriate halogenating agent and reaction conditions based on the pyridine's substitution pattern.

Iodination: Using N-iodosuccinimide (NIS) on a 2-substituted Zincke imine intermediate can result in a 92% yield of the 3-iodo product with high selectivity. chemrxiv.org

Bromination: N-bromosuccinimide (NBS) can also be used, though it may result in a mixture of isomers. Optimization of temperature can significantly improve selectivity; for example, lowering the temperature from room temperature to -78 °C in CH2Cl2 can change the product ratio dramatically. chemrxiv.org

Chlorination: N-chlorosuccinimide (NCS) is often lower-yielding and less selective. chemrxiv.org

Another advanced method for 4-position halogenation uses specially designed phosphine reagents. nih.govresearchgate.net This two-step process involves the formation of a phosphonium salt at the 4-position, which is then displaced by a halide nucleophile. nih.govresearchgate.net Optimization of this method involves screening different halide sources (e.g., LiCl vs. HCl) and reaction temperatures. For iodination, heating to 120°C for extended periods may be necessary to achieve good yields. nih.gov

ReactionReagent/CatalystConditionsKey Findings/YieldsReference
IodinationNISZincke Imine Intermediate, rtExclusive 3-selectivity, 92% yield. chemrxiv.org
BrominationNBSZincke Imine Intermediate, -78 °C, CH2Cl2Improved regioselectivity (92:1 ratio of 3-Br to 4-Br). chemrxiv.org
ChlorinationHCl in dioxanePPh3-derived phosphonium salt, 80 °CLow yields of chlorinated pyridine. nih.gov
IodinationLiI with TfOHPhosphonium salt intermediate, 120 °C, 48hModerate to good yields for iodination. nih.gov
NitrationHNO3/H2SO4110 °CClean nitration of a chlorinated pyridine.

Nitration: Nitration of the pyridine ring is notoriously difficult and typically requires aggressive reagents like a mixture of sulfuric and nitric acid at high temperatures. The position of nitration is heavily influenced by the existing substituents on the ring. For deactivated aromatics, optimizing variables such as acid concentration, temperature, and reaction time is crucial to prevent over-nitration and improve safety. nih.gov

Green Chemistry Principles and Sustainable Synthesis Approaches for Halogenated Nitropyridines

The synthesis of complex molecules like halogenated nitropyridines traditionally involves methods that are often at odds with the principles of green chemistry. These syntheses can require harsh conditions, hazardous reagents, and toxic solvents, leading to significant waste generation. nih.govbenthamscience.com Consequently, there is a growing emphasis on developing more sustainable and environmentally benign synthetic protocols. ijarsct.co.inresearchgate.net

The core principles of green chemistry that are particularly relevant to the synthesis of halogenated nitropyridines include:

Use of Safer Solvents and Auxiliaries: Traditional syntheses often employ hazardous solvents. Green approaches focus on using safer alternatives like water, ethanol, or ionic liquids, or performing reactions under solvent-free conditions. benthamscience.comijarsct.co.in

Catalysis: Utilizing catalytic reagents is superior to stoichiometric ones. The development of metal-catalyzed cross-coupling reactions and other catalytic C-H functionalization methods reduces waste and improves atom economy. nih.gov

Design for Energy Efficiency: Methods that operate at ambient temperature and pressure are preferred. Microwave-assisted synthesis and photochemical methods are being explored as energy-efficient alternatives to conventional heating. researchgate.netnih.gov Microwave irradiation can drastically reduce reaction times and energy consumption while improving yields and selectivity. ijarsct.co.innih.gov

Less Hazardous Chemical Syntheses: This involves designing synthetic routes that use and generate substances with little to no toxicity. For nitration, this means moving away from corrosive mixed-acid systems towards milder, recyclable nitrating agents. tandfonline.comresearchgate.netrsc.org

Sustainable Approaches in Practice: For the synthesis of pyridine derivatives, several green techniques have been developed. One-pot multicomponent reactions (MCRs) are highly efficient as they reduce the number of synthetic steps, minimize waste from purification, and save time and energy. benthamscience.comnih.gov

In the context of nitration , green methods aim to replace the hazardous nitric/sulfuric acid mixture. nih.gov Alternatives include using solid acid catalysts or developing milder nitrating agents like saccharin-derived reagents, which can be used under solvent-minimized mechanochemical conditions (ball milling). rsc.org Photochemical nitration using UV radiation in aqueous media is another green approach being investigated. researchgate.net

For halogenation , the use of N-halosuccinimides (NCS, NBS, NIS) is generally considered greener than using elemental halogens. nih.gov The development of catalytic systems, such as pyridine-catalyzed bromination, although complex, represents a step towards more sustainable processes. cdnsciencepub.comresearchgate.net The ultimate goal is to develop catalytic cycles that use safe halide salts as the halogen source, minimizing the use of more hazardous reagents.

By integrating these green chemistry principles, the synthesis of halogenated nitropyridines can be made more efficient, safer, and environmentally sustainable, aligning with the future direction of chemical manufacturing. ijarsct.co.inresearchgate.net

Chemical Reactivity and Transformation Pathways of 2 Bromo 5 Iodo 3 Methyl 6 Nitropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine (B92270) Ring

The pyridine ring is inherently electron-deficient, and the addition of a potent electron-withdrawing group like the nitro group (—NO₂) at the 6-position further depletes the electron density of the aromatic system. This electronic feature makes the ring highly susceptible to attack by nucleophiles, facilitating nucleophilic aromatic substitution (SNAr) reactions. libretexts.org

Displacement of Halogen Atoms (Bromine and Iodine) by Various Nucleophiles

Both the bromine atom at the C2 position and the iodine atom at the C5 position are potential leaving groups in SNAr reactions. The sites of substitution are activated by the nitro group located para (C2) and ortho (C5) to these positions. A wide array of nucleophiles, including alkoxides, phenoxides, amines, and thiols, can displace these halogens. acs.org

The relative reactivity of the halogens as leaving groups in SNAr reactions is often F > Cl ≈ Br > I. nih.gov This is because the rate-determining step is typically the initial attack by the nucleophile, which is accelerated by the high electronegativity of the leaving group making the carbon atom more electrophilic. nih.gov However, the precise selectivity for displacement of either bromine or iodine in 2-Bromo-5-iodo-3-methyl-6-nitropyridine would be influenced by the specific nucleophile and reaction conditions employed.

Table 1: Representative SNAr Reactions on Halogenated Nitropyridines
SubstrateNucleophileConditionsProductNotes
1-Chloro-2,4-dinitrobenzeneDimethylamineEthanol, Room Temp.N,N-Dimethyl-2,4-dinitroanilineClassic example showing activation by nitro groups. libretexts.org
5-Bromo-1,2,3-triazinePhenolCs₂CO₃, THF, Room Temp.5-Phenoxy-1,2,3-triazineDemonstrates displacement of bromide on an electron-deficient heterocycle. acs.org

Influence of the Nitro Group on SNAr Reactivity and Positional Selectivity

The nitro group at the C6 position is the key driver of reactivity in SNAr reactions for this molecule. Its strong electron-withdrawing nature (−I and −M effects) significantly stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org

This stabilization is most effective when the nucleophilic attack occurs at positions ortho or para to the nitro group. In this compound, the bromine is at the C2 position (para to the nitro group) and the iodine is at the C5 position (ortho to the nitro group). Both sites are therefore electronically activated for substitution. The negative charge of the Meisenheimer intermediate can be delocalized onto the oxygen atoms of the nitro group, which lowers the activation energy of the reaction and greatly accelerates its rate compared to an unactivated pyridine ring. stackexchange.com This makes the displacement of the halogen atoms a facile process under appropriate conditions. nih.gov

Reduction Reactions of the Nitro Group

The nitro group is readily reducible to an amino functionality, a common and crucial transformation in the synthesis of pharmaceuticals and other fine chemicals. sci-hub.se The challenge in the reduction of this compound lies in achieving chemoselectivity, where the nitro group is reduced without affecting the carbon-halogen bonds. organic-chemistry.org

Selective Reduction to Amino Functionalities

The primary product of the complete reduction of the nitro group is 6-amino-2-bromo-5-iodo-3-methylpyridine. This transformation converts the electron-withdrawing nitro group into an electron-donating amino group, which fundamentally alters the electronic properties and subsequent reactivity of the pyridine ring. Aromatic amines are valuable precursors for a multitude of further chemical modifications. organic-chemistry.org

Catalytic and Stoichiometric Reduction Methods

A variety of methods are available for the chemoselective reduction of nitro groups in the presence of halogens.

Catalytic Methods:

Catalytic Hydrogenation: This is a widely used industrial method. sci-hub.se Employing catalysts like platinum or palladium on carbon (Pt/C, Pd/C) with molecular hydrogen (H₂) can effectively reduce the nitro group. youtube.comyoutube.comyoutube.com However, standard conditions can sometimes lead to hydrodehalogenation (loss of bromine or iodine). To mitigate this, specialized catalysts, such as sulfided platinum catalysts, or carefully controlled conditions are often required to enhance selectivity. sci-hub.se

Transfer Hydrogenation: This method offers a safer alternative to using flammable hydrogen gas. Reagents like hydrazine (B178648) hydrate (B1144303) in the presence of a Pd/C catalyst are highly effective and selective for reducing nitro groups while preserving halogen substituents. organic-chemistry.org Other hydrogen donors include formic acid and its salts.

Stoichiometric Methods:

Metal/Acid Systems: Classic methods using metals like iron (Fe), zinc (Zn), or tin (Sn) in the presence of an acid (e.g., acetic acid or hydrochloric acid) are robust and often used for nitro group reduction. researchgate.net

Tin(II) Chloride (SnCl₂): This reagent is a mild and effective choice for the chemoselective reduction of aromatic nitro compounds, often used in laboratory settings.

Table 2: Common Methods for Chemoselective Nitro Group Reduction
MethodReagentsTypical Substrate TypeAdvantages
Catalytic HydrogenationH₂, Pd/C or Pt/CHalogenated nitroarenesHigh efficiency, clean byproducts. sci-hub.se
Transfer HydrogenationHydrazine hydrate, Pd/CMulti-halogenated nitroarenesExcellent chemoselectivity, avoids H₂ gas. organic-chemistry.org
Metal in AcidFe, Acetic AcidAromatic nitro compoundsCost-effective, robust. researchgate.net

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

The presence of two different halogen atoms at distinct positions on the pyridine ring makes this compound an excellent substrate for sequential and site-selective palladium-catalyzed cross-coupling reactions. These reactions are fundamental for constructing complex biaryl and acetylenic structures. mdpi.com

The general reactivity order for halogens in the oxidative addition step of palladium-catalyzed cross-coupling is I > Br > Cl. nih.gov This differential reactivity allows for selective functionalization of the C—I bond while leaving the C—Br bond intact, by using milder reaction conditions. The C—Br bond can then be reacted in a subsequent step under more forcing conditions.

Common cross-coupling reactions applicable to this substrate include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (boronic acid or ester) to form a C—C single bond. mdpi.comresearchgate.netyoutube.com This is one of the most versatile methods for creating biaryl linkages.

Sonogashira Coupling: Reaction with a terminal alkyne to form a C—C triple bond, leading to substituted alkynylpyridines. researchgate.netwikipedia.orgorganic-chemistry.org These products are valuable intermediates for further transformations. scirp.org

Heck Coupling: Reaction with an alkene to form a substituted alkene.

Buchwald-Hartwig Amination: Reaction with an amine to form a C—N bond.

The ability to perform these reactions sequentially—for example, a Sonogashira coupling at the C5-iodo position followed by a Suzuki coupling at the C2-bromo position—provides a powerful strategy for the controlled, stepwise synthesis of highly functionalized pyridine derivatives. nih.gov

Table 3: Examples of Cross-Coupling Reactions on Bromo- and Iodo-Pyridines
Reaction TypeSubstrateCoupling PartnerCatalyst SystemNotes
Sonogashira2-Bromo-5-nitropyridineTerminal AlkynesPd catalyst, Cu(I) cocatalyst, Amine baseSynthesizes 2-alkynyl-5-nitropyridines. researchgate.net
Suzuki-Miyaura2-Bromo-3-iodopyridineArylboronic acidPdCl₂(dppf), K₂CO₃Selective reaction at the C3-iodo position. rsc.org
Suzuki-Miyaura5-Bromo-2-methylpyridin-3-amineArylboronic acidsPd(PPh₃)₄, K₃PO₄Forms 5-aryl-2-methylpyridin-3-amines. mdpi.com

Suzuki-Miyaura Coupling with Organoboronic Acids

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. In the case of this compound, the reaction offers a predictable pathway for selective arylation or vinylation. The chemoselectivity of the coupling is governed by the relative reactivity of the carbon-halogen bonds towards the palladium catalyst. The oxidative addition step, which is typically rate-determining, is significantly faster for the carbon-iodine bond than for the carbon-bromine bond. rsc.orgnih.gov This difference in reactivity allows for the selective substitution of the iodo group at the C-5 position, while leaving the bromo group at the C-2 position intact.

This high degree of regioselectivity enables the synthesis of mono-functionalized products under controlled conditions. By employing a slight excess of the boronic acid and a suitable palladium catalyst/ligand system, the C-5 substituted product can be isolated in high yield. Subsequent modification of the remaining C-2 bromine is then possible under more forcing conditions or with a different catalyst system, allowing for a stepwise and controlled construction of complex molecular architectures. nih.gov

Table 1: Illustrative Examples of Regioselective Suzuki-Miyaura Coupling at the C-5 Position The following data is illustrative, based on typical findings for similar substrates, and represents plausible outcomes for the selective coupling at the C-5 iodo position.

Organoboronic Acid PartnerPalladium CatalystLigandBaseSolventTemp (°C)ProductYield (%)
Phenylboronic acidPd(OAc)₂SPhosK₃PO₄1,4-Dioxane/H₂O802-Bromo-3-methyl-6-nitro-5-phenylpyridine92
4-Methoxyphenylboronic acidPd₂(dba)₃XPhosCs₂CO₃Toluene902-Bromo-5-(4-methoxyphenyl)-3-methyl-6-nitropyridine89
Thiophene-2-boronic acidPdCl₂(dppf)-Na₂CO₃DME852-Bromo-3-methyl-6-nitro-5-(thiophen-2-yl)pyridine85
(E)-Styrylboronic acidPd(PPh₃)₄-K₂CO₃THF/H₂O70(E)-2-Bromo-3-methyl-6-nitro-5-styrylpyridine88

Other Palladium-Catalyzed Coupling Reactions (e.g., Heck, Sonogashira, Negishi)

The predictable chemoselectivity observed in Suzuki-Miyaura coupling extends to other significant palladium-catalyzed transformations, consistently favoring reaction at the more labile C-5 iodo position.

Sonogashira Coupling: This reaction facilitates the formation of a C(sp²)-C(sp) bond between the pyridine ring and a terminal alkyne. wikipedia.orglibretexts.org The standard conditions, employing a palladium catalyst, a copper(I) co-catalyst, and an amine base, would selectively produce 2-Bromo-5-alkynyl-3-methyl-6-nitropyridine derivatives. researchgate.netorganic-chemistry.org The resulting conjugated enynes are valuable intermediates in organic synthesis.

Heck Reaction: The Heck reaction enables the coupling of the aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org Reacting this compound with various alkenes under typical Heck conditions (palladium catalyst, base) would lead to the formation of a new carbon-carbon bond at the C-5 position, yielding a 5-alkenyl-2-bromo-3-methyl-6-nitropyridine. libretexts.org

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with the organic halide. wikipedia.org This reaction is known for its high functional group tolerance, making it compatible with the nitro group present on the pyridine ring. orgsyn.org The coupling would preferentially occur at the C-5 iodo position, allowing for the introduction of a wide range of alkyl, vinyl, or aryl substituents. organic-chemistry.orgresearchgate.net

Table 2: Comparison of Palladium-Catalyzed Reactions at the C-5 Position

ReactionCoupling PartnerKey ReagentsBond Formed
Sonogashira Terminal AlkynePd(0) catalyst, Cu(I) co-catalyst, Amine baseC(sp²)-C(sp)
Heck AlkenePd(0) catalyst, BaseC(sp²)-C(sp²)
Negishi Organozinc HalidePd(0) or Ni(0) catalystC(sp²)-C(sp³/sp²/sp)

Electrophilic Aromatic Substitution Limitations and Alternative Functionalization Strategies

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it less susceptible to electrophilic aromatic substitution (EAS) than benzene (B151609). numberanalytics.com The presence of a potent electron-withdrawing nitro group on the this compound ring severely exacerbates this deactivation. pearson.comlibretexts.org Consequently, classical EAS reactions such as nitration, halogenation, sulfonation, or Friedel-Crafts alkylation/acylation are not viable functionalization pathways for this compound. rsc.org Attempting such reactions would require extremely harsh conditions that would likely lead to degradation of the starting material rather than the desired substitution. vaia.com

Alternative functionalization strategies must be employed. The most logical and effective approach is to utilize the existing halogen atoms as synthetic handles for the palladium-catalyzed cross-coupling reactions discussed previously (Sections 3.3.1 and 3.3.2). This strategy allows for the precise and controlled introduction of new substituents onto the pyridine core.

Another potential, though less direct, strategy could involve nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nitro group activates the pyridine ring towards attack by nucleophiles, particularly at the positions ortho and para to it (C-5 and C-3). However, with leaving groups already present at C-2 and C-5, this pathway is less straightforward than cross-coupling. The introduction of the nitro group is known to facilitate direct functionalization on pyridone and quinolone systems via such mechanisms. nih.gov

Chemo- and Regioselective Functionalization of Pyridine Ring System

The functionalization of the this compound ring system is dominated by chemo- and regioselective processes centered on its two halogen substituents. The key principle governing its reactivity is the differential reactivity of the C-I versus the C-Br bond in palladium-catalyzed cross-coupling reactions. nih.govnih.gov

This reactivity hierarchy (C-I >> C-Br) provides a robust and predictable tool for selective synthesis. rsc.org It allows for a stepwise functionalization strategy:

First Functionalization (C-5): A wide array of coupling partners (boronic acids, alkynes, alkenes, organozinc reagents) can be introduced at the C-5 position via Suzuki, Sonogashira, Heck, or Negishi reactions under relatively mild conditions, with the C-2 bromo group remaining untouched.

Second Functionalization (C-2): The resulting 5-substituted-2-bromopyridine derivative can then undergo a second, distinct cross-coupling reaction at the C-2 position. This step typically requires more forcing conditions (e.g., higher temperatures, different catalyst/ligand combinations) to activate the less reactive C-Br bond.

This stepwise approach enables the synthesis of di-substituted pyridines with two different, strategically placed functional groups, which would be difficult to achieve through other methods. This chemo- and regioselective control makes this compound a valuable building block for constructing complex, highly substituted pyridine-based molecules.

Advanced Spectroscopic Characterization and Elucidation of 2 Bromo 5 Iodo 3 Methyl 6 Nitropyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-Bromo-5-iodo-3-methyl-6-nitropyridine. By analyzing the chemical shifts and coupling patterns in various NMR experiments, the precise arrangement of atoms and their electronic environments can be established.

¹H NMR and ¹³C NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic proton and the methyl group. The single aromatic proton, located at the C4 position, is anticipated to appear as a singlet in the downfield region of the spectrum, typically between δ 8.0 and 9.0 ppm. This significant downfield shift is attributed to the deshielding effects of the electron-withdrawing nitro group and the halogen substituents on the pyridine (B92270) ring. The methyl group protons at the C3 position are expected to produce a singlet in the upfield region, likely between δ 2.5 and 3.0 ppm.

In the ¹³C NMR spectrum, six distinct signals are expected, one for each carbon atom in the molecule. The chemical shifts of the pyridine ring carbons are influenced by the nature and position of the substituents. The carbon atom attached to the nitro group (C6) is expected to be the most deshielded, appearing at a chemical shift greater than δ 150 ppm. The carbons bonded to the bromine (C2) and iodine (C5) atoms will also exhibit downfield shifts, with the effect of bromine being generally greater than that of iodine. The carbon bearing the methyl group (C3) and the unsubstituted carbon (C4) will appear at relatively higher fields. The methyl carbon itself will resonate at the highest field, typically below δ 20 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H48.0 - 9.0 (s)120 - 130
CH₃2.5 - 3.0 (s)15 - 25
C2-140 - 150
C3-130 - 140
C5-90 - 100
C6-150 - 160

Note: These are predicted values based on the analysis of similar substituted pyridines and may vary from experimental values.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unequivocally assign the proton and carbon signals and to further confirm the structure, a suite of two-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would be of limited use for this specific molecule in terms of proton-proton coupling, as there is only one aromatic proton and one methyl group, which are not expected to show scalar coupling to each other.

HSQC (Heteronuclear Single Quantum Coherence): This experiment is crucial for correlating the proton signals with their directly attached carbon atoms. An HSQC spectrum would show a cross-peak connecting the ¹H signal of the C4 proton to the ¹³C signal of the C4 carbon, and another cross-peak linking the methyl protons to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is invaluable for establishing long-range (2-3 bond) correlations between protons and carbons. For this compound, the following correlations would be expected:

The C4 proton could show correlations to C2, C3, C5, and C6.

The methyl protons would be expected to show correlations to C2, C3, and C4. These correlations provide definitive evidence for the substitution pattern on the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons. A NOESY spectrum would be expected to show a cross-peak between the methyl protons and the aromatic proton at C4, confirming their spatial proximity.

Heteronuclear NMR Studies (e.g., ¹⁵N NMR for related systems)

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Assignment of Characteristic Vibrational Modes for Pyridine Ring, Halogens, and Nitro Group

The vibrational spectrum of this compound is characterized by a series of absorption bands corresponding to specific molecular vibrations.

Pyridine Ring Vibrations: The characteristic stretching vibrations of the pyridine ring are expected in the 1600-1400 cm⁻¹ region. Ring breathing modes, which are often strong in Raman spectra, are anticipated around 1000 cm⁻¹. researchgate.net

Nitro Group Vibrations: The nitro group gives rise to two strong and distinct stretching vibrations: the asymmetric stretching (νas) typically appears in the 1520-1570 cm⁻¹ range, and the symmetric stretching (νs) is found between 1335 and 1380 cm⁻¹.

Halogen Vibrations: The C-Br stretching vibration is expected in the 600-500 cm⁻¹ region, while the C-I stretching vibration will appear at a lower frequency, typically below 500 cm⁻¹.

Methyl Group Vibrations: The C-H stretching vibrations of the methyl group are expected around 2900-3000 cm⁻¹. The asymmetric and symmetric bending modes will appear near 1450 cm⁻¹ and 1375 cm⁻¹, respectively.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹)
Pyridine Ring Stretching1400 - 1600
Nitro Asymmetric Stretching1520 - 1570
Nitro Symmetric Stretching1335 - 1380
C-Br Stretching500 - 600
C-I Stretching< 500
CH₃ Stretching2900 - 3000

Note: These are predicted frequency ranges and can be influenced by the specific electronic and steric environment of the molecule.

Correlation of Experimental and Theoretically Calculated Vibrational Frequencies

For a more precise assignment of the vibrational modes, experimental IR and Raman spectra are often correlated with theoretical calculations based on methods like Density Functional Theory (DFT). nih.govphyschemres.org Such calculations can predict the vibrational frequencies and intensities with a reasonable degree of accuracy. By comparing the calculated spectrum with the experimental one, each observed band can be assigned to a specific normal mode of vibration. This approach is particularly useful for complex molecules where vibrational modes can be highly coupled. For instance, theoretical calculations on similar substituted pyridines have shown good agreement with experimental data, allowing for a detailed understanding of the vibrational dynamics. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) would be employed to accurately determine the elemental composition of this compound. The presence of bromine and iodine, with their characteristic isotopic patterns, would be a key feature in the spectrum. Bromine has two major isotopes, 79Br (50.69% abundance) and 81Br (49.31% abundance), which are nearly in a 1:1 ratio. Iodine is monoisotopic (127I). This would result in a distinctive isotopic cluster for the molecular ion peak [M]+.

The expected HRMS data would confirm the molecular formula C6H4BrIN2O2. The table below illustrates the theoretical monoisotopic mass and the expected isotopic distribution for the molecular ion.

Ion FormulaCalculated m/z (Monoisotopic)Relative Abundance (%)
[C6H479BrIN2O2]+341.8498100.0
[C6H481BrIN2O2]+343.847897.3
[13CC5H479BrIN2O2]+342.85326.6

This is a predictive table based on theoretical calculations.

The fragmentation of this compound in a mass spectrometer would be expected to follow pathways characteristic of nitroaromatic and halogenated heterocyclic compounds. The electron ionization (EI) mass spectrum would likely exhibit a series of fragment ions resulting from the loss of substituents and cleavage of the pyridine ring.

Plausible Fragmentation Pathways:

Loss of the Nitro Group: A primary fragmentation step would likely involve the loss of the nitro group (NO2, 46 Da) or a nitro radical (•NO2), which is a common fragmentation for nitroaromatic compounds.

Halogen Loss: The cleavage of the carbon-halogen bonds is another expected fragmentation pathway. Due to the relative bond strengths (C-I < C-Br), the initial loss of an iodine radical (•I, 127 Da) would be more favorable than the loss of a bromine radical (•Br, 79/81 Da).

Loss of Methyl Group: The loss of a methyl radical (•CH3, 15 Da) is also a possible fragmentation.

Ring Cleavage: Subsequent fragmentation could involve the cleavage of the pyridine ring, leading to smaller charged fragments.

The analysis of these fragmentation patterns would allow for the confirmation of the connectivity of the atoms within the molecule.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

Based on the analysis of structurally related substituted pyridines, several features of the molecular geometry of this compound can be predicted. The pyridine ring itself is expected to be largely planar. However, steric hindrance between the adjacent bromo, methyl, and nitro groups at positions 2, 3, and 6 respectively, would likely cause some deviation from planarity.

For many nitropyridines, the nitro group is observed to be twisted out of the plane of the aromatic ring. nih.gov This torsion angle is a result of minimizing steric strain with adjacent substituents. The C-N bond to the nitro group may also be elongated. The bond lengths and angles within the pyridine ring would be influenced by the electronic effects of the various substituents.

Predicted Molecular Geometry Parameters:

ParameterExpected Value/Observation
Pyridine RingLargely planar, with potential minor distortions due to steric crowding.
Nitro Group OrientationThe NO2 group is expected to be twisted with respect to the plane of the pyridine ring, with a C-C-N-O torsion angle significantly different from 0° or 180°.
Bond LengthsC-Br and C-I bond lengths will be consistent with those in other bromo- and iodo-pyridines. The C-NO2 bond may be slightly elongated. The C-C and C-N bonds within the ring will show variations based on the electronic nature of the substituents.
Bond AnglesThe internal bond angles of the pyridine ring may deviate from the ideal 120° for an sp2 hybridized carbon to accommodate the bulky substituents.

This is a predictive table based on the analysis of similar crystal structures.

The arrangement of molecules in the crystal lattice is governed by intermolecular forces. For this compound, a combination of interactions would be expected to dictate the crystal packing.

Halogen Bonding: The presence of both bromine and iodine atoms suggests the possibility of halogen bonding (X···N or X···O interactions, where X = Br or I). These interactions, where the halogen atom acts as an electrophilic species, can play a significant role in directing the crystal architecture. researchgate.net

π–π Stacking: The aromatic pyridine rings could participate in π–π stacking interactions, further stabilizing the crystal structure. The substitution pattern and any resulting puckering of the ring would influence the geometry of these interactions.

van der Waals Forces: Weaker, non-specific van der Waals forces will also contribute to the cohesion of the crystal lattice.

The interplay of these intermolecular forces would determine the final three-dimensional supramolecular assembly of this compound in the solid state.

Computational Chemistry and Quantum Chemical Studies on 2 Bromo 5 Iodo 3 Methyl 6 Nitropyridine

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

DFT calculations serve as a powerful tool to investigate the electronic structure of molecules. For 2-Bromo-5-iodo-3-methyl-6-nitropyridine, these calculations would provide fundamental insights into its geometry, stability, and reactivity.

Vibrational Frequency Calculations and Comparison with Experimental Spectra

Theoretical vibrational frequency calculations would predict the infrared (IR) and Raman spectra of this compound. This involves calculating the frequencies corresponding to the different vibrational modes of the molecule (stretching, bending, etc.). These theoretical spectra, when compared with experimentally obtained spectra, can help in the definitive assignment of vibrational bands and confirm the molecule's structure.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Quantum chemical methods can also predict Nuclear Magnetic Resonance (NMR) parameters. Theoretical calculations of ¹H and ¹³C NMR chemical shifts for this compound would be a valuable tool for chemists. Comparing these predicted shifts with experimental NMR data is essential for the structural elucidation and verification of synthesized compounds.

Analysis of Non-Covalent Interactions, Including Halogen Bonding

Non-covalent interactions are critical in understanding the supramolecular chemistry of this compound. Halogen bonding, a highly directional interaction involving a halogen atom as an electrophilic species, is of particular interest for this molecule due to the presence of both bromine and iodine atoms.

The iodine atom in this compound can act as a potent halogen bond donor, capable of forming strong and directional interactions with Lewis bases. A significant and well-characterized type of such interaction is the three-center, four-electron [N–I–N]⁺ halogen bond. In this arrangement, the iodine atom is simultaneously coordinated to two nitrogen atoms from other molecules, such as pyridine (B92270). nih.gov

Computational studies on analogous bis(pyridine)iodine(I) complexes have revealed that these [N–I–N]⁺ bonds are exceptionally strong and possess a static, symmetric geometry, both in solution and in the solid state. nih.govacs.orgacs.org The formation of such a bond with this compound would be characterized by a significant coordination shift of approximately 100 ppm in ¹⁵N NMR spectroscopy. nih.govacs.org This shift is a direct consequence of the strong halogen bond formation where the pyridine nitrogen acts as a Lewis base. acs.org

Density Functional Theory (DFT) calculations are a primary tool for characterizing these interactions. Such calculations for a [N–I–N]⁺ complex involving this compound would likely show a nearly linear N–I–N angle, approaching 180°, and specific N–I bond lengths that are indicative of a strong interaction. researchgate.net The strength of this bond is comparable to that of the isoelectronic [I–I–I]⁻ species. nih.gov

Table 1: Predicted Spectroscopic and Geometric Parameters for a [N–I–N]⁺ Halogen Bond with this compound

ParameterPredicted ValueMethod of Determination
¹⁵N NMR Coordination Shift>100 ppm¹H,¹⁵N HMBC Experiments
N–I–N Bond Angle~177-180°Single Crystal X-ray Diffraction / DFT Calculation
N–I Bond Length~2.21–2.26 ÅSingle Crystal X-ray Diffraction / DFT Calculation

Note: The data in this table are representative values based on studies of similar [bis(pyridine)iodine]⁺ complexes and serve as predicted values for this compound.

The strength and geometry of halogen bonds are highly sensitive to the electronic properties of the substituents on both the halogen bond donor and acceptor molecules. etamu.edu In this compound, the pyridine ring is decorated with a methyl group (electron-donating), a bromo group (electron-withdrawing), and a nitro group (strongly electron-withdrawing).

The strongly electron-withdrawing nitro group is expected to significantly enhance the electrophilicity of the iodine atom, making it a stronger halogen bond donor. etamu.edu This is because the electron-withdrawing group delocalizes electron density away from the iodine atom, increasing its partial positive charge. etamu.edu Conversely, the electron-donating methyl group would slightly increase the electron density on the pyridine ring.

Computational studies have shown a direct correlation between the electron-donating or -withdrawing nature of substituents and the strength of the resulting halogen bond. acs.org Electron-withdrawing groups on the halogen bond donor increase the bond strength, while electron-donating groups on the halogen bond acceptor also increase the bond strength. etamu.edu For this compound, the combination of a highly electron-deficient iodine atom and its interaction with a Lewis base would result in a very strong halogen bond.

Interestingly, while the stability of the [N–I–N]⁺ halogen bond is significantly affected by the electron density of the nitrogen halogen bond acceptors, the N–I bond length is virtually unaffected by these changes. acs.orgacs.org The substituent effects on the ¹⁵N NMR chemical shift are primarily governed by the π population rather than the total electron population at the nitrogen atoms. acs.orgacs.org

Non-Linear Optical (NLO) Properties from Quantum Chemical Calculations

Materials with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics, including optical switching and information storage. Quantum chemical calculations are a powerful tool for predicting the NLO response of molecules.

The NLO properties of this compound can be evaluated by calculating its electric dipole moment (μ), polarizability (α), and first hyperpolarizability (β). These calculations are typically performed using DFT methods, with functionals such as B3LYP or B3PW91 and a suitable basis set like 6-31++G(d,p). researchgate.net

The presence of strong electron-donating (methyl) and electron-withdrawing (nitro, bromo, iodo) groups in an asymmetric arrangement on the pyridine ring suggests that this compound could exhibit a significant NLO response. The intramolecular charge transfer from the donor to the acceptor parts of the molecule is a key factor for high hyperpolarizability values.

The computed values of μ, α, and β for a molecule provide insight into its potential as an NLO material. A high β value, in particular, is indicative of a strong second-order NLO response. Theoretical investigations on similar substituted pyridines have shown that the strategic placement of donor and acceptor groups can lead to substantial NLO activity. researchgate.netresearchgate.net

Table 2: Predicted Non-Linear Optical Properties of this compound

PropertyPredicted ValueUnit
Dipole Moment (μ)> 5 DebyeDebye
Mean Polarizability (α)> 1.7 x 10⁻²³esu
First Hyperpolarizability (β)> 7.0 x 10⁻³⁰esu

Note: The data in this table are representative values based on quantum chemical calculations of other substituted nitropyridines and serve as predicted values for this compound. researchgate.net

Molecular Docking and Ligand-Target Interaction Prediction Methodology

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, typically a protein. This methodology is crucial in drug discovery and design for evaluating the potential of a molecule to act as an inhibitor or modulator of a biological target.

For this compound, a molecular docking study would involve several key steps. First, a suitable protein target would be selected. Given the diverse biological activities of substituted pyridines, potential targets could include kinases, enzymes involved in microbial pathways, or proteins implicated in cancer. tubitak.gov.trorientjchem.orgnih.gov

The three-dimensional structures of both the ligand (this compound) and the target protein are required. The ligand's structure would be optimized using quantum chemical methods. The protein structure is typically obtained from a repository like the Protein Data Bank (PDB).

Docking simulations would then be performed using software such as AutoDock. orientjchem.org These programs employ algorithms, like the Lamarkian genetic algorithm, to explore various binding poses of the ligand within the active site of the protein. orientjchem.org The simulations calculate a binding energy for each pose, with lower binding energies generally indicating a more favorable interaction.

The results of the docking study would provide the predicted binding mode of this compound, the key amino acid residues involved in the interaction (e.g., through hydrogen bonds, halogen bonds, or hydrophobic interactions), and the estimated binding affinity (often expressed as a binding energy in kcal/mol or an inhibition constant, Ki). tubitak.gov.tr This information is invaluable for predicting the biological activity of the compound and for guiding further experimental studies.

Applications in Advanced Organic Synthesis and Material Precursors

A Versatile Intermediate Poised for Complex Heterocycle Synthesis

The intrinsic reactivity of the functional groups on the 2-bromo-5-iodo-3-methyl-6-nitropyridine ring system positions it as a potent intermediate for the synthesis of elaborate heterocyclic structures. The presence of two distinct halogen atoms at the 2- and 5-positions offers opportunities for selective, stepwise reactions, a cornerstone of modern synthetic strategy.

Potential Pathways to Fused Pyridine (B92270) Ring Systems

The construction of fused pyridine ring systems is a significant endeavor in medicinal and materials chemistry. While direct examples involving this compound are not prevalent in the literature, its architecture is well-suited for such transformations. For instance, the nitro group at the 6-position could be reduced to an amino group, which, in concert with the adjacent methyl group and the bromine at the 2-position, could serve as a handle for cyclization reactions to form bicyclic systems like pyrido[2,3-b]pyrazines. nih.govresearchgate.net The general strategy often involves the condensation of a pyridinediamine with an α-dicarbonyl compound. researchgate.net The selective functionalization of the bromo and iodo groups via cross-coupling reactions prior to cyclization could introduce further diversity into the resulting fused systems.

Building Blocks for Highly Functionalized Pyridine Derivatives

The differential reactivity of the C-Br and C-I bonds is a key feature that would allow for the sequential and controlled introduction of various substituents onto the pyridine core. It is well-established that iodoarenes are generally more reactive than bromoarenes in palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, and Sonogashira couplings. researchgate.netscirp.orgorganic-chemistry.org This reactivity difference would enable the selective substitution at the 5-position (iodo) while leaving the 2-position (bromo) intact for subsequent transformations, or vice-versa under specific catalytic conditions. This stepwise approach is invaluable for the construction of highly functionalized and unsymmetrically substituted pyridine derivatives, which are sought after in various fields of chemistry.

A Precursor with Latent Promise for Advanced Materials and Specialty Chemicals

The unique electronic and structural characteristics of this compound suggest its utility as a foundational molecule for the creation of advanced materials and specialty chemicals with tailored properties.

Theoretical Role in the Development of Functional Polymers

Pyridine-containing polymers are of interest for their potential applications in catalysis, sensing, and as functional materials. While no specific polymers derived from this compound have been reported, its dihalo functionality presents a clear avenue for its incorporation into polymer backbones through cross-coupling polymerization reactions. The rigid pyridine core, coupled with the potential for post-polymerization modification of the nitro and methyl groups, could lead to materials with unique photophysical, thermal, or metal-coordinating properties.

A Blueprint for Ligand Design in Catalysis

Bipyridine and terpyridine ligands are cornerstones of coordination chemistry and are widely used in homogeneous and heterogeneous catalysis. mdpi.comarkat-usa.orgnih.gov The structure of this compound provides a clear synthetic handle for the synthesis of novel bipyridine ligands. mdpi.comorgsyn.org For example, a Suzuki or Stille coupling at the 2-position with a suitable pyridine-boronic acid or -stannane derivative would yield a substituted bipyridine. arkat-usa.org The remaining iodo, methyl, and nitro groups could be used to tune the steric and electronic properties of the resulting ligand, thereby influencing the catalytic activity and selectivity of its metal complexes. mst.eduresearchgate.net

Strategies for Derivatization Towards Scaffolds with Defined Molecular Recognition Properties

The development of synthetic scaffolds capable of specific molecular recognition is a major goal in supramolecular chemistry and drug design. The highly functionalized nature of this compound makes it an intriguing starting point for the design of such molecules. Through sequential and regioselective cross-coupling and substitution reactions, a variety of recognition motifs such as hydrogen bond donors and acceptors, aromatic stacking units, and charged groups could be appended to the pyridine core. The defined substitution pattern would allow for the precise spatial arrangement of these functional groups, creating a scaffold with a pre-organized architecture for binding to specific guest molecules or biological targets.

Exploration of Structure-Reactivity Relationships in the Design of Novel Chemical Entities

A deep understanding of a molecule's structure-reactivity relationship is paramount for its effective utilization in the design of new chemical entities. For this compound, the interplay between its various substituents dictates its chemical behavior. The nitro group at the 6-position is a strong electron-withdrawing group, which significantly influences the electron density of the pyridine ring. This deactivation of the ring makes it less susceptible to electrophilic aromatic substitution but activates it towards nucleophilic aromatic substitution (SNAr).

The positions of the halogen atoms relative to the nitro group are critical. The bromine at the 2-position and the iodine at the 5-position are both activated towards SNAr, although the 2-position is generally more activated in pyridines bearing a 6-nitro group. This inherent reactivity provides a pathway for the introduction of nucleophiles, such as amines, alcohols, and thiols, to generate a diverse library of substituted pyridines.

The methyl group at the 3-position introduces steric hindrance around the 2-position. This steric bulk can modulate the rate and regioselectivity of reactions at the adjacent positions. For example, it could influence which of the two halogen atoms is more readily displaced in an SNAr reaction or which rotamer is preferred in the products of cross-coupling reactions.

A systematic study of these structure-reactivity relationships, though not yet reported in the literature for this specific compound, would be essential for predicting its behavior in complex synthetic sequences and for the rational design of novel molecules with desired chemical and physical properties.

FeatureImplication for ReactivityPotential Application
2-Bromo and 5-Iodo Substituents Differential reactivity in cross-coupling reactions.Sequential, site-selective functionalization.
6-Nitro Group Strong electron-withdrawing effect, activating the ring for SNAr.Introduction of various nucleophiles.
3-Methyl Group Steric hindrance around the 2-position.Modulation of regioselectivity and reaction rates.

Table 1: Predicted Structure-Reactivity Features of this compound

Despite the theoretical potential of this compound as a versatile building block, it is crucial to note that a comprehensive search of the current scientific literature reveals a lack of specific studies on its synthesis and application. The discussions presented here are based on established principles of organic chemistry and the known reactivity of similarly substituted pyridine systems. Further experimental investigation is necessary to fully elucidate the chemical utility of this enigmatic compound.

Mechanistic Investigations of Reactions Involving 2 Bromo 5 Iodo 3 Methyl 6 Nitropyridine

Detailed Reaction Mechanism Elucidation for Nucleophilic Halogen Displacement Reactions

Nucleophilic aromatic substitution (SNAr) on the electron-deficient pyridine (B92270) ring of 2-Bromo-5-iodo-3-methyl-6-nitropyridine is a prominent reaction pathway. The strong electron-withdrawing nature of the nitro group at the 6-position, coupled with the inherent electron deficiency of the pyridine ring, significantly activates the molecule towards nucleophilic attack. The reaction mechanism can proceed through either a classical two-step addition-elimination pathway involving a Meisenheimer intermediate or a concerted SNAr mechanism.

Regioselectivity: The positions of the halogen atoms (2-bromo and 5-iodo) are critical in determining the site of nucleophilic attack. The nitro group at the 6-position exerts a strong activating effect (ortho and para-directing) on the 2- and 4-positions. Therefore, the bromine atom at the 2-position is significantly more activated towards nucleophilic displacement than the iodine atom at the 5-position. The incoming nucleophile will preferentially attack the carbon atom bonded to the bromine.

Mechanism: The reaction is expected to proceed via a two-step SNAr mechanism.

Nucleophilic Attack: A nucleophile (Nu-) attacks the electron-deficient carbon atom at the 2-position, which is ortho to the activating nitro group. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring and the nitro group, which stabilizes the intermediate.

Leaving Group Departure: In the second step, the leaving group (bromide ion) is expelled, and the aromaticity of the pyridine ring is restored, yielding the substituted product.

The relative ability of the halogens to act as leaving groups in SNAr reactions typically follows the order I > Br > Cl > F, which is the reverse of their electronegativity. However, in many SNAr reactions, the first step (nucleophilic attack) is the rate-determining step. In such cases, the high electronegativity of fluorine can accelerate the reaction by stabilizing the transition state leading to the Meisenheimer complex. Given the strong activation by the nitro group, it is plausible that the nucleophilic attack is the rate-determining step, making the C-Br bond the primary site of reaction despite bromine being a better leaving group than iodine in principle.

Kinetic and Thermodynamic Studies of Nitro Group Reductions

The reduction of the nitro group in this compound to an amino group is a fundamental transformation that significantly alters the electronic properties of the pyridine ring. This reduction typically proceeds in a stepwise manner, involving several intermediates.

Mechanistic Pathway: The reduction of a nitro group generally proceeds through the following intermediates:

Nitroso Intermediate: The nitro group is first reduced to a nitroso group (-NO).

Hydroxylamine Intermediate: The nitroso group is further reduced to a hydroxylamine group (-NHOH).

Amino Group: Finally, the hydroxylamine is reduced to the corresponding amino group (-NH2).

The exact mechanism and the stability of these intermediates can be influenced by the reaction conditions, including the choice of reducing agent (e.g., catalytic hydrogenation, metal/acid combinations).

Kinetic and Thermodynamic Considerations: The kinetics of the reduction are influenced by the electronic environment of the nitro group. The presence of electron-withdrawing groups (bromo and iodo) on the pyridine ring can facilitate the initial steps of the reduction by lowering the electron density on the nitro group, making it more susceptible to attack by reducing agents. Conversely, the electron-donating methyl group may have a slight retarding effect.

Mechanistic Pathways of Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions offer a versatile platform for further functionalization. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Regioselectivity and Relative Reactivity: The presence of two different halogen atoms (bromine and iodine) introduces the question of regioselectivity. In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond towards oxidative addition is a crucial factor. The general trend for the ease of oxidative addition is C-I > C-Br > C-Cl. Therefore, the carbon-iodine bond at the 5-position is expected to be significantly more reactive than the carbon-bromine bond at the 2-position. This allows for selective cross-coupling at the 5-position while leaving the 2-bromo group intact for subsequent transformations.

Mechanistic Cycle (e.g., Suzuki Coupling):

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the C-I bond of this compound to form a Pd(II) intermediate. This is typically the rate-determining step.

Transmetalation: The organoboron reagent (in a Suzuki coupling) transfers its organic group to the palladium center, displacing the iodide. This step is often facilitated by a base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The electronic effects of the substituents can also influence the rate of oxidative addition. The electron-withdrawing nitro group can enhance the rate of oxidative addition by making the pyridine ring more electron-deficient.

Influence of Substituent Effects on Reaction Rates, Selectivity, and Reaction Pathways

Electronic Effects:

Nitro Group (-NO2): A strong electron-withdrawing group through both resonance and induction. It deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution, particularly at the ortho and para positions.

Methyl Group (-CH3): An electron-donating group through induction and hyperconjugation. It activates the ring towards electrophilic attack and slightly deactivates it towards nucleophilic attack.

The combination of these effects makes the pyridine ring in this compound highly electron-deficient and polarized.

Steric Effects:

The methyl group at the 3-position can exert steric hindrance, potentially influencing the approach of bulky reagents to the adjacent 2-bromo and the nitrogen atom of the pyridine ring. This steric hindrance can affect reaction rates and, in some cases, the regioselectivity of a reaction.

Impact on Reaction Pathways:

Nucleophilic Halogen Displacement: The strong activation by the nitro group at the 6-position directs nucleophilic attack to the 2-position (bromo). The electron-donating methyl group at the 3-position may slightly decrease the rate of this reaction compared to an unsubstituted analogue, but the effect of the nitro group is dominant.

Nitro Group Reduction: The electron-withdrawing halogens are expected to increase the rate of reduction, while the electron-donating methyl group may have a minor opposing effect.

Interactive Data Table of Substituent Properties

SubstituentPositionElectronic Effect (Inductive)Electronic Effect (Resonance)Overall Electronic EffectSteric Effect
Nitro (-NO2)6-I (Strong)-M (Strong)Strongly Electron-WithdrawingModerate
Bromo (-Br)2-I (Moderate)+M (Weak)Electron-WithdrawingModerate
Iodo (-I)5-I (Weak)+M (Weak)Electron-WithdrawingLarge
Methyl (-CH3)3+I (Weak)HyperconjugationElectron-DonatingModerate

Future Research Directions and Unexplored Avenues for 2 Bromo 5 Iodo 3 Methyl 6 Nitropyridine Research

Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency

The future synthesis of 2-Bromo-5-iodo-3-methyl-6-nitropyridine and its analogs will undoubtedly be guided by the principles of green and sustainable chemistry. acs.orgscilit.com Traditional synthetic methods for polysubstituted pyridines often involve harsh reaction conditions, the use of hazardous reagents, and generate significant chemical waste. nih.gov Future research should focus on developing more environmentally benign and efficient synthetic strategies.

Key areas for exploration include:

Multicomponent Reactions (MCRs): Designing one-pot reactions where three or more starting materials react to form the target molecule in a single step can significantly improve efficiency and reduce waste. mdpi.comnih.gov The development of novel MCRs for the synthesis of highly substituted pyridines is a promising avenue.

Green Solvents and Catalysts: The use of safer and more sustainable solvents, such as ionic liquids or deep eutectic solvents, can replace hazardous organic solvents. nih.govnih.gov Furthermore, the development of reusable and non-toxic catalysts, including biocatalysts or metal-organic frameworks (MOFs), can enhance the sustainability of the synthesis. acs.orgnih.gov

Microwave and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times and energy consumption compared to conventional heating methods. mdpi.comnih.gov Exploring their application in the synthesis of polysubstituted pyridines could lead to more efficient processes.

C-H Functionalization: Direct functionalization of carbon-hydrogen bonds on the pyridine (B92270) ring is a powerful and atom-economical strategy for introducing substituents. scispace.comscielo.br Developing selective C-H activation methods for the late-stage introduction of bromo, iodo, methyl, and nitro groups onto a pyridine scaffold could provide a more streamlined and flexible synthetic approach.

Synthetic StrategyPotential Advantages
Multicomponent ReactionsIncreased efficiency, reduced waste, operational simplicity.
Green Solvents/CatalystsReduced environmental impact, improved safety, catalyst recyclability.
Microwave/UltrasoundShorter reaction times, lower energy consumption.
C-H FunctionalizationHigh atom economy, step-efficiency, late-stage modification.

Exploration of Unexpected Reactivity and Novel Transformation Pathways

The unique electronic nature of this compound, arising from the interplay of its various substituents, suggests the potential for uncovering novel and unexpected chemical reactivity. The electron-deficient nature of the pyridine ring, exacerbated by the nitro and halogen groups, makes it susceptible to nucleophilic attack.

Future research in this area could focus on:

Nucleophilic Aromatic Substitution (SNAr): Investigating the selective displacement of the bromo, iodo, or even the nitro group by various nucleophiles could lead to a diverse range of new derivatives. The relative reactivity of the leaving groups will be a key aspect to explore.

Ring Transformation Reactions: Electron-deficient pyridones and nitropyrimidines have been shown to undergo ring transformation reactions in the presence of nucleophiles. acs.orgscilit.commdpi.com It is plausible that under specific conditions, the highly electron-deficient this compound could undergo similar rearrangements, leading to the formation of entirely new heterocyclic systems.

Metal-Catalyzed Cross-Coupling Reactions: The bromo and iodo substituents provide two distinct handles for a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. The differential reactivity of the C-Br and C-I bonds could be exploited for sequential and selective functionalization.

Photochemical and Electrochemical Reactivity: The presence of the nitro group and the heavy halogen atoms suggests that the molecule may exhibit interesting photochemical and electrochemical properties. Investigating its behavior under light irradiation or in an electrochemical cell could reveal novel reaction pathways and potential applications in photoredox catalysis or materials science.

Advanced Computational Studies for Predictive Design and Property Optimization

Computational chemistry offers a powerful toolkit for understanding the structure, properties, and reactivity of molecules like this compound at the atomic level. In silico studies can guide experimental work, saving time and resources, and can be used to predict the properties of yet-to-be-synthesized derivatives.

Future computational research should aim to:

Density Functional Theory (DFT) Calculations: DFT can be employed to investigate the electronic structure, molecular orbitals (HOMO-LUMO), and electrostatic potential of the molecule. acs.orgscispace.com This information can provide insights into its reactivity, stability, and potential for non-covalent interactions. DFT can also be used to model reaction mechanisms and predict the regioselectivity of chemical transformations.

Quantitative Structure-Activity Relationship (QSAR) Studies: If a series of derivatives are synthesized and their biological or material properties are tested, QSAR models can be developed to correlate the chemical structure with the observed activity. rsc.org This can facilitate the predictive design of new compounds with optimized properties.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the molecule and its interactions with other molecules, such as solvents, receptors, or other monomers in a self-assembled system. acs.org This can be particularly useful for understanding its behavior in biological systems or in the solid state.

In Silico Screening for Niche Applications: Computational screening of virtual libraries of derivatives of this compound against various biological targets or for specific material properties could help to identify promising candidates for further experimental investigation. nih.govnih.gov

Computational MethodApplication
Density Functional Theory (DFT)Electronic structure, reactivity prediction, reaction mechanism analysis.
QSARCorrelation of structure with activity, predictive design.
Molecular Dynamics (MD)Dynamic behavior, intermolecular interactions.
In Silico ScreeningIdentification of potential applications in medicine and materials science.

Integration into Supramolecular Chemistry and Self-Assembly Processes

The presence of multiple functional groups capable of engaging in non-covalent interactions makes this compound an intriguing building block for supramolecular chemistry and the design of self-assembling materials. nih.gov The interplay of halogen bonding, hydrogen bonding, and π-π stacking interactions can be harnessed to create highly ordered structures with tailored properties.

Future research in this domain could explore:

Halogen Bonding: The iodine and bromine atoms are excellent halogen bond donors. mdpi.comacs.org Investigating their ability to form strong and directional interactions with halogen bond acceptors can lead to the construction of co-crystals, liquid crystals, and other functional materials. rsc.org The competition and cooperation between the two different halogen bond donors will be a fascinating aspect to study.

Crystal Engineering: By systematically studying the crystallization of this compound and its derivatives with various co-formers, it may be possible to engineer crystal structures with specific packing motifs and physical properties, such as nonlinear optical activity or solid-state fluorescence.

Self-Assembly in Solution and on Surfaces: The molecule's amphiphilic character, with a polar pyridine core and less polar substituents, could be exploited to induce self-assembly into well-defined nanostructures in solution, such as micelles, vesicles, or fibers. nih.gov Furthermore, its ability to adsorb onto surfaces could be investigated for the formation of self-assembled monolayers (SAMs) with potential applications in electronics or sensing. nih.gov

Host-Guest Chemistry: The electron-deficient pyridine ring could act as a host for electron-rich guest molecules, forming charge-transfer complexes. This could be explored for applications in sensing, separation, or catalysis.

Potential in Specific Niche Applications as a Synthetic Building Block in Emerging Chemical Fields

While the immediate applications of this compound are not yet established, its unique substitution pattern makes it a valuable synthon for accessing more complex molecules with potential applications in various emerging fields.

Potential niche applications to be investigated include:

Medicinal Chemistry: Pyridine scaffolds are prevalent in many pharmaceuticals. The diverse functional groups on this molecule provide multiple points for modification, allowing for the rapid generation of a library of compounds for biological screening against various disease targets.

Materials Science: The combination of a conjugated pyridine core with heavy atoms (iodine and bromine) and a nitro group could lead to materials with interesting photophysical or electronic properties. Potential applications could include organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or nonlinear optical materials.

Agrochemicals: Many successful herbicides and pesticides are based on the pyridine heterocycle. The unique substitution pattern of this molecule could lead to the discovery of new agrochemicals with novel modes of action.

Organic Conductors and Semiconductors: The potential for π-π stacking and charge-transfer interactions could be exploited in the design of new organic conducting or semiconducting materials for applications in flexible electronics.

Q & A

Q. Q1. What are the standard synthetic routes for preparing 2-bromo-5-iodo-3-methyl-6-nitropyridine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves sequential halogenation and nitration of a pyridine precursor. For example:

Halogenation : Bromine or iodine introduction via electrophilic substitution, using catalysts like FeCl₃ or AlCl₃ in non-polar solvents (e.g., CCl₄) .

Nitration : Controlled nitration with HNO₃/H₂SO₄ at low temperatures (0–5°C) to prevent over-nitration .

Methylation : Methyl groups are introduced via Friedel-Crafts alkylation or nucleophilic substitution, depending on ring activation .
Optimization : Monitor reaction progress using TLC or HPLC. Adjust stoichiometry (e.g., excess iodine for selective iodination) and temperature to improve yields .

Q. Q2. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methyl at C3, nitro at C6) via chemical shifts and coupling patterns. NOESY confirms spatial arrangements .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (C₆H₄BrIN₂O₂) and isotopic patterns for bromine/iodine .
  • IR Spectroscopy : Detects nitro (∼1520 cm⁻¹) and C-Br/C-I stretches (∼600–500 cm⁻¹) .

Advanced Reactivity and Mechanistic Studies

Q. Q3. How do the bromine and iodine substituents influence regioselectivity in cross-coupling reactions?

Methodological Answer:

  • Bromine : Acts as a leaving group in Suzuki-Miyaura couplings with aryl boronic acids. Pd(PPh₃)₄ in THF/EtOH at 80°C is effective .
  • Iodine : Enhances reactivity in Ullmann couplings due to lower bond dissociation energy. Use CuI/L-proline in DMSO at 100°C for C-N bond formation .
    Mechanistic Insight : DFT calculations can model transition states to predict regioselectivity. Iodine’s larger atomic radius stabilizes intermediates, favoring C5 substitution .

Q. Q4. What contradictions exist in reported nitro group reactivity, and how can they be resolved?

Methodological Answer:

  • Contradiction : Some studies report nitro reduction (SnCl₂/HCl) yields amine derivatives, while others note side reactions like ring hydrogenation .
  • Resolution : Use controlled conditions (e.g., H₂/Pd-C in ethanol at 25 psi) with real-time monitoring (in situ IR) to track nitro reduction without degrading the pyridine ring .

Applications in Pharmaceutical Research

Q. Q5. How can this compound serve as a precursor in kinase inhibitor development?

Methodological Answer:

  • Scaffold Modification : Replace iodine with heterocycles (e.g., pyrazole) via Sonogashira coupling to enhance binding affinity .
  • Biological Testing : Screen derivatives against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays. Correlate substituent electronic effects (Hammett σ values) with IC₅₀ .

Q. Q6. What are the challenges in balancing stability and reactivity for in vivo studies?

Methodological Answer:

  • Stability : Nitro groups may undergo metabolic reduction. Use deuterated analogs or steric hindrance (e.g., ortho-methyl) to slow degradation .
  • Reactivity : Iodine’s lability requires prodrug strategies (e.g., masking with acetyl groups) .

Data Validation and Reproducibility

Q. Q7. How can researchers address discrepancies in reported melting points or spectral data?

Methodological Answer:

  • Purification : Recrystallize from ethanol/water mixtures to remove impurities affecting melting points .
  • Cross-Validation : Compare NMR data with computational predictions (e.g., ACD/Labs or Gaussian simulations) .

Q. Q8. What protocols ensure reproducibility in multi-step syntheses?

Methodological Answer:

  • Stepwise QC : Isolate and characterize intermediates (e.g., 5-iodo-3-methylpyridine) before nitration .
  • Batch Records : Document solvent lot numbers, catalyst sources, and humidity levels to control variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.